molecular formula C6H11N3O B15260194 2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine

2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine

Cat. No.: B15260194
M. Wt: 141.17 g/mol
InChI Key: AEBOLOPWWMZLBL-UHFFFAOYSA-N
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Description

2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with acyl chlorides, anhydrides, or activated carboxylic acids in a suitable solvent, followed by cyclocondensation in the presence of a base such as TBAF in THF at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced heterocycles.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, interacting with DNA or RNA, or disrupting cellular processes. The exact molecular targets and pathways involved would vary based on the biological context and the specific derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: A parent compound with similar structural features.

    3-Methyl-1,2,4-oxadiazole: A closely related compound differing by the presence of a methyl group.

    2-Amino-1,3,4-oxadiazole: Another oxadiazole derivative with an amino group.

Uniqueness

2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 3-methyl group and the propan-2-amine moiety can affect its interaction with biological targets and its overall chemical properties .

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-amine

InChI

InChI=1S/C6H11N3O/c1-4-8-5(10-9-4)6(2,3)7/h7H2,1-3H3

InChI Key

AEBOLOPWWMZLBL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C(C)(C)N

Origin of Product

United States

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